molecular formula C22H20N2O4S B3455946 N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide

N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide

Cat. No.: B3455946
M. Wt: 408.5 g/mol
InChI Key: RISWYRMZWRSOHF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure features an acetyl group, a benzenesulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide typically involves multi-step organic reactions. One possible route includes:

    Acetylation: Starting with 4-aminophenyl, acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetylphenylamine.

    Sulfonylation: The next step involves the reaction of 4-acetylphenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the sulfonamide intermediate.

    Amidation: Finally, the intermediate undergoes amidation with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.

    N-(4-acetylphenyl)-4-aminobenzamide: A structurally similar compound with different functional groups.

Uniqueness

N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-16(25)17-8-12-19(13-9-17)23-22(26)18-10-14-20(15-11-18)24(2)29(27,28)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISWYRMZWRSOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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